4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazolidinone ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A herbicide with a similar trifluoromethyl group.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Another compound with a similar imidazolidinone structure.
Uniqueness
The uniqueness of 4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12F3N3O3 |
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Molecular Weight |
315.25 g/mol |
IUPAC Name |
4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C13H12F3N3O3/c1-7-3-5-8(6-4-7)9(20)17-12(13(14,15)16)10(21)19(2)11(22)18-12/h3-6H,1-2H3,(H,17,20)(H,18,22) |
InChI Key |
OZMQTEXIFZNUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C)C(F)(F)F |
Origin of Product |
United States |
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